4-Amino-6-chloro-1,3-benzenedisulfonamide
Overview
Description
4-Amino-6-chloro-1,3-benzenedisulfonamide is a chemical compound with the molecular formula C6H8ClN3O4S2 and a molecular weight of 285.73 g/mol . It is known for its potent inhibitory effects on the gastric pathogen, Helicobacter pylori . This compound is also referred to as 3-Chloroaniline-4,6-disulfonamide or 4-Amino-6-chlorobenzene-1,3-disulfonamide .
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-chlorobenzene-1,3-disulfonamide is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
4-Amino-6-chlorobenzene-1,3-disulfonamide acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction . This inhibition disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific biological context .
Biochemical Pathways
The inhibition of carbonic anhydrase by 4-Amino-6-chlorobenzene-1,3-disulfonamide affects several biochemical pathways. Most notably, it disrupts the bicarbonate buffering system , which maintains pH homeostasis in the body . This can lead to a decrease in the pH of the blood (acidosis), among other effects .
Pharmacokinetics
As a small, polar molecule, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its elimination is likely to occur primarily through renal excretion .
Result of Action
The inhibition of carbonic anhydrase by 4-Amino-6-chlorobenzene-1,3-disulfonamide can have several effects at the molecular and cellular level. For example, it can lead to a decrease in the concentration of bicarbonate ions in the blood, resulting in acidosis . It can also disrupt various cellular processes that depend on the bicarbonate buffering system .
Action Environment
The action of 4-Amino-6-chlorobenzene-1,3-disulfonamide can be influenced by various environmental factors. For example, the pH of the stomach can affect the absorption of the drug, with higher pH values potentially leading to decreased absorption . Additionally, the presence of other drugs that affect renal function can influence the elimination of 4-Amino-6-chlorobenzene-1,3-disulfonamide, potentially leading to altered drug levels and effects .
Biochemical Analysis
Biochemical Properties
4-Amino-6-chlorobenzene-1,3-disulfonamide interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body . The nature of these interactions involves the formation of a reversible complex between the enzyme and the inhibitor .
Cellular Effects
The effects of 4-Amino-6-chlorobenzene-1,3-disulfonamide on cells are primarily related to its role as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6-chlorobenzene-1,3-disulfonamide involves its binding to the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism .
Preparation Methods
4-Amino-6-chloro-1,3-benzenedisulfonamide can be synthesized through various methods. One common synthetic route involves treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation, yielding an 80% product . Another method includes the chlorosulfonation of m-chloroaniline with chlorosulfonic acid, followed by amination . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
4-Amino-6-chloro-1,3-benzenedisulfonamide undergoes several types of chemical reactions, including:
Condensation Reactions: It can undergo condensation with appropriately labeled aldehydes to synthesize deuterated thiazides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of sulfonamide groups suggests potential reactivity under oxidative or reductive conditions.
Common reagents used in these reactions include aldehydes for condensation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-6-chloro-1,3-benzenedisulfonamide has several scientific research applications:
Chemistry: It is used in the synthesis of deuterated thiazides, which are important in various chemical studies.
Industry: The compound’s inhibitory properties are leveraged in industrial applications where control of bacterial growth is necessary.
Comparison with Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide can be compared with similar compounds such as:
Hydrochlorothiazide: A well-known diuretic that shares structural similarities and metabolic pathways with this compound.
Chlorothiazide: Another diuretic with similar inhibitory effects on carbonic anhydrase.
Benzothiadiazine: A related compound used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific inhibitory action on Helicobacter pylori and its applications in synthesizing deuterated thiazides .
Properties
IUPAC Name |
4-amino-6-chlorobenzene-1,3-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCXVZDYSXXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059521 | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-30-2 | |
Record name | 4-Amino-6-chloro-1,3-benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloraminophenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloraminophenamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chlorobenzene-1,3-disulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMINOPHENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A52O8YREJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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